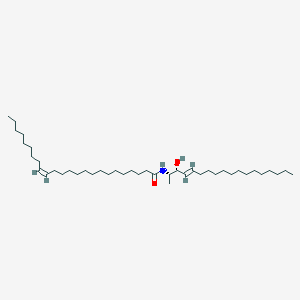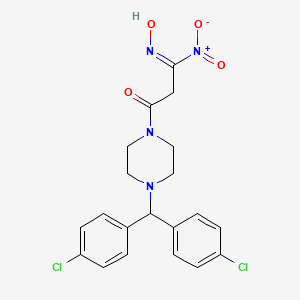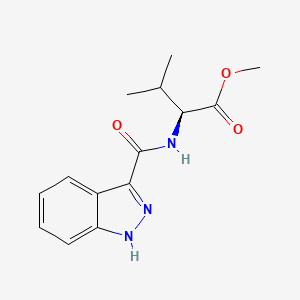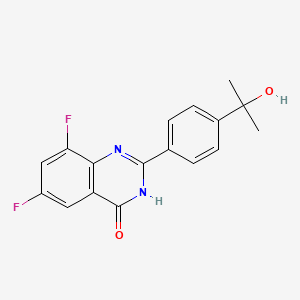
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine
説明
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine, also known as N-(15Z-tetracosenoyl)-sphinganine or C24:1 Dihydroceramide (d18:0/24:1 (15Z)), is a dihydroceramide . The ceramide N-acyl group is specified as (15Z)-tetracosenoyl (nervonoyl) .
Molecular Structure Analysis
The molecular formula of this compound is C42H83NO3 . It has a molecular weight of 650.11 . The compound contains 45 heavy atoms, 2 of 2 defined stereocentres, 38 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 750.0±50.0 °C at 760 mmHg, and a flash point of 407.4±30.1 °C . It has a molar refractivity of 203.3±0.3 cm3, a polar surface area of 70 Å2, a polarizability of 80.6±0.5 10-24 cm3, a surface tension of 35.6±3.0 dyne/cm, and a molar volume of 717.1±3.0 cm3 .科学的研究の応用
Elucidating the Chemical Structure of Native 1-Deoxysphingosine
The chemical structure and metabolism of 1-deoxysphingolipids (1-deoxySLs), which include compounds like N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine, are crucial for understanding their biological roles and applications in scientific research. 1-DeoxySLs, formed by an alternative substrate usage of serine-palmitoyltransferase, lack the C1-OH group present in canonical sphingolipids. Their pathological elevation is linked with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes, potentially contributing to β-cell failure and diabetic sensory neuropathy. A study by Steiner et al. (2016) supplemented HEK293 cells with isotope-labeled D3-1-deoxysphinganine to compare the formed D3-1-deoxysphingosine (1-deoxySO) with a synthetic sphingosine standard, revealing that 1-deoxySLs bear a distinct carbon-carbon double bond location compared to canonical sphingolipids, which impacts their metabolism and function (Steiner et al., 2016).
1-Deoxysphingolipid-Induced Neurotoxicity
Güntert et al. (2016) explored the neurotoxic effects of 1-deoxySLs, specifically 1-deoxysphinganine, on cultured neurons. Their findings indicate that 1-deoxySLs induce rapid neuronal cytoskeleton disruption, modulate cytoskeletal regulatory components, and are metabolized to 1-deoxydihydroceramide, which is involved in cell death pathways. Notably, 1-deoxySLs also impact NMDAR signaling, suggesting a complex mechanism of neurotoxicity that could inform therapeutic approaches for conditions like HSAN1 and diabetic sensory polyneuropathy (Güntert et al., 2016).
Metabolism of Cytotoxic 1-Deoxysphingolipids
Alecu et al. (2016) discovered a previously unknown metabolic pathway capable of degrading cytotoxic 1-deoxySLs, which are implicated in HSAN1, type 2 diabetes, and diabetic sensory polyneuropathy. Their research identifies eight 1-deoxySL downstream metabolites formed by cytochrome P450 (CYP)4F enzymes. This finding opens new avenues for therapeutic intervention, as targeting CYP4F enzymes could potentially mitigate the toxic effects of elevated 1-deoxySL levels in these diseases (Alecu et al., 2016).
生化学分析
Biochemical Properties
It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may interact with enzymes such as serine palmitoyltransferase and other biomolecules involved in sphingolipid synthesis.
Cellular Effects
It has been suggested that these lipids might play important roles in normal cell regulation and in the pathology of diseases in which they are elevated, such as hereditary sensory autonomic neuropathies or diabetes .
Molecular Mechanism
It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may exert its effects at the molecular level through interactions with enzymes such as serine palmitoyltransferase and other biomolecules involved in sphingolipid synthesis.
Temporal Effects in Laboratory Settings
It has been found as a major deoxyceramide species in mouse embryonic fibroblasts (MEFs) following application of 1-deoxysphinganine alkyne or 1-deoxysphinganine-d3 .
Dosage Effects in Animal Models
It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that the effects of C24:1 1-deoxyCer may vary with dosage in animal models.
Metabolic Pathways
It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may be involved in the metabolic pathways of sphingolipid synthesis.
Transport and Distribution
It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may be transported and distributed within cells and tissues as part of the process of sphingolipid synthesis.
Subcellular Localization
It has been found that 1-deoxysphingolipids localize to mitochondria, which induces mitochondrial dysfunction . This suggests that C24:1 1-deoxyCer may also localize to mitochondria and affect their function.
特性
IUPAC Name |
(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,36,38,40-41,44H,4-17,20-35,37,39H2,1-3H3,(H,43,45)/b19-18-,38-36+/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEIPTFJIHXKQL-OSHZVMBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)


![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)


